Hexapeptide 5

Description

Properties

IUPAC Name |

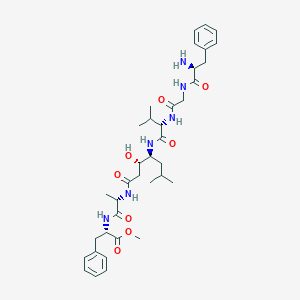

methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54N6O8/c1-22(2)17-28(30(44)20-31(45)40-24(5)34(47)42-29(37(50)51-6)19-26-15-11-8-12-16-26)41-36(49)33(23(3)4)43-32(46)21-39-35(48)27(38)18-25-13-9-7-10-14-25/h7-16,22-24,27-30,33,44H,17-21,38H2,1-6H3,(H,39,48)(H,40,45)(H,41,49)(H,42,47)(H,43,46)/t24-,27-,28-,29-,30-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUSZTDUWXURQK-BZRHSMGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54N6O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920729 |

Source

|

| Record name | 16-Amino-4,6,9,12,15-pentahydroxy-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-2-methyl-7-(2-methylpropyl)-17-phenyl-10-(propan-2-yl)-3,8,11,14-tetraazaheptadeca-3,8,11,14-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112317-46-1 |

Source

|

| Record name | Phenylalanyl-glycyl-valyl-statyl-alanyl-phenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112317461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Amino-4,6,9,12,15-pentahydroxy-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-2-methyl-7-(2-methylpropyl)-17-phenyl-10-(propan-2-yl)-3,8,11,14-tetraazaheptadeca-3,8,11,14-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide on the Core Mechanism of Action of Hexapeptides in Skin Cells

Introduction

Hexapeptides, short chains of six amino acids, have become integral components in advanced dermatological and cosmetic formulations due to their targeted action on the cellular mechanisms of skin aging. As signaling molecules, they can modulate cell behavior, influence protein synthesis, and protect against environmental damage, thereby improving skin structure, firmness, and appearance. This technical guide provides a comprehensive overview of the mechanism of action for several prominent hexapeptides, focusing on their effects within skin cells. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the underlying biochemical pathways.

It is important to note that the term "Hexapeptide-5" is not a standardized INCI (International Nomenclature of Cosmetic Ingredients) name and can be ambiguous. Therefore, this guide will focus on well-researched hexapeptides that are central to anti-aging skin care, including Acetyl Hexapeptide-51, Hexapeptide-9 (B3030237), and Hexapeptide-11, for which substantial mechanistic data exists.

Acetyl Hexapeptide-51 Amide: The DNA Repair Specialist

Acetyl Hexapeptide-51 Amide is a synthetic peptide engineered to bolster the skin's innate DNA repair mechanisms, which are critical for cellular longevity and preventing premature aging caused by genotoxic stress, such as UV radiation.

Core Mechanism of Action

The primary mechanism of Acetyl Hexapeptide-51 Amide involves mimicking the activity of the Forkhead box protein O3a (FOXO3a).[1] FOXO3a is a crucial transcription factor that regulates the expression of genes involved in stress resistance, metabolism, and cell longevity, including those essential for DNA repair.[1] As cellular aging progresses, FOXO3a activity declines, leading to an accumulation of DNA damage.[1] By emulating FOXO3a, Acetyl Hexapeptide-51 Amide helps to counteract this decline, activating the same beneficial genes that support cellular repair and renewal.[1] This action enhances the skin's capacity to repair damaged DNA, preserving genomic integrity and maintaining healthy cellular function.[1]

Signaling Pathway

Quantitative Data

| Parameter | Result | Cell/Tissue Type | Reference |

| DNA Repair Pathway Activity | 2.7-fold increase | Human Skin Cells (in vitro) | [1] |

| UV-Induced DNA Damage | 13.7% decrease | Human Volunteers (in vivo) | [1] |

Experimental Protocols

1.4.1. In Vitro Analysis of DNA Repair Pathway Activity

-

Cell Culture: Human skin cells (e.g., fibroblasts or keratinocytes) are cultured in standard medium (e.g., DMEM with 10% FBS).

-

Treatment: Cells are treated with a solution containing Acetyl Hexapeptide-51 Amide at a predetermined concentration. A control group is treated with a vehicle solution.

-

Analysis: After incubation, total RNA is extracted from both treated and control cells. Gene expression analysis is performed using quantitative real-time PCR (RT-qPCR) or microarray to assess the upregulation of genes associated with DNA repair pathways.[1]

1.4.2. In Vivo Assessment of DNA Damage Reduction

-

Study Population: A cohort of human volunteers (e.g., n=21) is recruited.

-

Procedure: A defined area of skin on each volunteer is exposed to a controlled dose of ultraviolet (UV) radiation to induce DNA damage. Immediately following exposure, a formulation containing Acetyl Hexapeptide-51 Amide is applied topically to the test area, while a placebo is applied to a control site.

-

Data Collection: After a specified time period (e.g., 6 hours), skin samples (e.g., through tape stripping or biopsy) are collected from both the treated and control areas.

-

Analysis: The level of DNA damage (e.g., cyclobutane (B1203170) pyrimidine (B1678525) dimers) in the collected skin cells is quantified using techniques like immunofluorescence staining or ELISA. The percentage reduction in DNA damage in the treated site is calculated relative to the placebo site.[1]

Hexapeptide-9: The Extracellular Matrix (ECM) Rebuilder

Hexapeptide-9 is a signal peptide known for its significant role in skin regeneration and repair. It is a collagen fragment mimic that stimulates the synthesis of crucial components of the dermal-epidermal junction (DEJ) and the broader extracellular matrix.

Core Mechanism of Action

Hexapeptide-9 functions by interacting with receptors on fibroblasts, the primary cells responsible for producing and maintaining the ECM.[2] This interaction triggers multiple intracellular signaling cascades, including the Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[2][3] Activation of these pathways stimulates fibroblast proliferation and upregulates the expression of genes encoding key ECM proteins, such as Collagen Type I (COL1A1) and Collagen Type III (COL3A1).[2] Furthermore, it promotes the synthesis of other structural components like Collagen Type IV and hyaluronic acid, leading to a denser, more organized ECM, improved skin firmness, and reduced wrinkle depth.[2][3]

Signaling Pathway

Quantitative Data

| Parameter | Reported Increase in Synthesis | Cell/Tissue Type | Reference |

| Overall Collagen | Up to 117% | Fibroblasts (in vitro) | [3] |

| Collagen IV | Up to 357% | Fibroblasts (in vitro) | [3] |

| Hyaluronic Acid | Up to 267% | Fibroblasts (in vitro) | [3] |

Experimental Protocols

2.4.1. Ex Vivo Human Skin Explant Culture

-

Tissue Procurement: Fresh human skin tissue is obtained from elective surgeries (e.g., abdominoplasty) with informed consent and ethical approval.

-

Explant Preparation: The tissue is cleaned, cut into sections (e.g., 8-10 mm discs), and placed in a culture medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and 50 µg/mL ascorbic acid to promote collagen synthesis.[4]

-

Treatment: A topical formulation containing Hexapeptide-9 (concentrations may range from 0.05% to 5%) is applied to the epidermal surface of the skin explants. A vehicle control is applied to a separate set of explants. The explants are maintained in culture for up to 14 days, with medium changes every 2-3 days.[4]

-

Analysis Workflow:

-

Histological Analysis: Tissue sections are fixed, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) for structural assessment or Masson's Trichrome for collagen visualization.[4]

-

Collagen Quantification (Sircol™ Assay): Soluble collagen is extracted from homogenized explants using pepsin in acetic acid. The collagen content is then quantified using the Sircol dye-binding method, with absorbance read at 555 nm.[4]

-

Gene Expression (RT-qPCR): RNA is extracted from the explants, and RT-qPCR is performed to measure the relative expression levels of target genes like COL1A1 and COL3A1, normalized to a housekeeping gene.[4]

Hexapeptide-11: The Proteostasis and Firmness Modulator

Hexapeptide-11, derived from yeast extracts, is a bioactive peptide that works to improve skin elasticity and protect against oxidative stress by modulating the proteostasis network—the cellular machinery that controls the synthesis, folding, and degradation of proteins.

Core Mechanism of Action

Hexapeptide-11 enhances the cell's ability to withstand stress and maintain protein quality. A key mechanism is the activation and nuclear accumulation of NF-E2-related factor 2 (Nrf2).[5] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and proteasomal subunits. By enhancing Nrf2 activity, Hexapeptide-11 upregulates the cellular antioxidant response and increases the activity of the proteasome, which is responsible for degrading damaged proteins.[5] This dual action helps protect fibroblasts from oxidative stress-mediated premature senescence.[5] In vivo studies have confirmed that this cellular protection translates to a measurable improvement in skin elasticity and firmness.[5]

Signaling Pathway

Quantitative Data

| Parameter | Treatment | Result | Study Type | Reference |

| Skin Elasticity (Ue) | 2.8% (v/v) Hexapeptide-11 toner for 4 weeks | Significant improvement | In vivo (25 volunteers) | [5] |

| Hydroxyproline Content | 400 µg/mL Hexapeptide-11 | Optimal activity observed | In vitro (human skin fibroblasts) | [6][7] |

| Premature Senescence | 5% (v/v) Hexapeptide-11 + 300 µM H₂O₂ | Significant protection | In vitro (IMR90 fibroblasts) | [5] |

Experimental Protocols

3.4.1. In Vitro Senescence-Associated β-Galactosidase (SA-β-Gal) Assay

-

Cell Culture: Human diploid fibroblasts (e.g., IMR90) are cultured under standard conditions.

-

Treatment: To induce premature senescence, cells are treated with an oxidizing agent like hydrogen peroxide (H₂O₂; e.g., 300 µM). A protective group is co-treated with H₂O₂ and Hexapeptide-11 (e.g., 5% v/v). Control groups include untreated cells and cells treated with Hexapeptide-11 alone.[5]

-

Staining: After treatment, cells are fixed and stained using a Senescence β-Galactosidase Staining Kit. Senescent cells stain blue due to the increased activity of the SA-β-Gal enzyme at pH 6.0.

-

Analysis: The percentage of blue-stained (senescent) cells is quantified by counting cells across multiple optical fields under a light microscope.[5]

3.4.2. In Vivo Measurement of Skin Elasticity

-

Study Population: A cohort of volunteers (e.g., n=25) with signs of skin aging is recruited.

-

Procedure: A toner containing a specified concentration of Hexapeptide-11 (e.g., 2.8% v/v) is applied twice daily to a designated skin area (e.g., face) for a set period (e.g., 4 weeks). A placebo toner is used as a control.[5]

-

Measurement: Skin biomechanical properties are measured at baseline and at the end of the study using a cutometer. This device applies negative pressure to pull the skin into a probe and measures its ability to stretch and return. Key parameters include Ue (initial elastic response) and Uf (total deformation).[5]

-

Analysis: Statistical analysis is performed to compare the changes in elasticity parameters between the peptide-treated and placebo groups.

References

- 1. How To Reduce Wrinkles With Peptides - Life Extension [lifeextension.com]

- 2. The mechanism and effect of hexapeptide-9 - Creative Peptides [creative-peptides.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Hexapeptide-11 is a novel modulator of the proteostasis network in human diploid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protective and Anti-Aging Effects of 5 Cosmeceutical Peptide Mixtures on Hydrogen Peroxide-Induced Premature Senescence in Human Skin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of Hexapeptide-5 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural analysis of Hexapeptide-5 and its notable analogs. Due to the limited availability of public domain, in-depth structural data for Acetyl sh-Hexapeptide-5 Amide Acetate, this document focuses on its known characteristics and presents the established experimental protocols for a complete structural elucidation. This guide is intended to equip researchers with the necessary information to conduct their own detailed analyses.

Introduction to Hexapeptide-5 and its Analogs

Hexapeptide-5, commercially known as Versillin™, is a synthetic peptide primarily utilized in cosmetic formulations for its skin conditioning properties.[1][2][3][4][5][6] It is a biomimetic of a fragment of Versican, an extracellular matrix proteoglycan, and is designed to support skin firmness and elasticity.[1][7][8] Its analogs, such as Acetyl Hexapeptide-8 (Argireline) and Hexapeptide-9 (B3030237), are also prominent in the cosmetic industry, each with distinct mechanisms of action.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative and qualitative data for Hexapeptide-5 and its common analogs based on available information.

Table 1: Peptide Identification and Sequence

| Peptide Name | Common/Trade Name | Amino Acid Sequence | Modifications |

| Acetyl sh-Hexapeptide-5 Amide Acetate | Versillin™ | Pro-Pro-Pro-Asp-Ser-Arg | N-terminal Acetylation, C-terminal Amidation[1] |

| Acetyl Hexapeptide-8 | Argireline | Glu-Glu-Met-Gln-Arg-Arg | N-terminal Acetylation, C-terminal Amidation[9][10][11] |

| Hexapeptide-9 | Collaxyl™ IS | Gly-Pro-Gln-Gly-Pro-Gln | None specified[12][13] |

Table 2: Functional and Mechanistic Data

| Peptide | Primary Function | Mechanism of Action |

| Versillin™ | Skin Conditioning, Firming | Biomimetic of Versican, promotes the formation of the fibrillin-versican-hyaluronic acid complex, reinforcing skin ligaments.[1][7] |

| Argireline | Anti-wrinkle | Competes with SNAP-25 for a position in the SNARE complex, destabilizing it and thereby inhibiting neurotransmitter release and muscle contraction.[9][14][15] |

| Hexapeptide-9 | Anti-aging, Skin Repair | Stimulates the synthesis of dermal proteins, including collagen I and IV, and enhances the dermal-epidermal junction.[12][16][17][18] |

Signaling Pathways and Mechanisms of Action

Versillin™ (Acetyl sh-Hexapeptide-5 Amide Acetate)

Versillin™ is a synthetic peptide that mimics a part of the Versican proteoglycan.[1] Versican is a key component of the extracellular matrix that binds to fibrillin and hyaluronic acid, contributing to the viscoelastic properties of the skin.[1][7] By promoting the formation of the fibrillin-versican-hyaluronic acid complex, Versillin™ helps to reinforce the skin's connective tissues.[1]

Argireline (Acetyl Hexapeptide-8)

Argireline is a mimic of the N-terminal end of the SNAP-25 protein.[14] It interferes with the formation of the SNARE complex, which is essential for the release of neurotransmitters that cause muscle contraction.[14][15] By destabilizing this complex, Argireline reduces muscle contractions, leading to a reduction in the appearance of expression wrinkles.[15]

Hexapeptide-9

Hexapeptide-9 acts as a signaling molecule that stimulates fibroblasts to produce key components of the extracellular matrix.[16][17] This leads to increased synthesis of collagen type I and IV, as well as other structural proteins like laminin-5, which strengthens the dermal-epidermal junction.[12][18]

Experimental Protocols for Structural Analysis

A thorough structural analysis of a synthetic peptide involves a multi-step workflow to ensure purity, confirm the primary sequence, and determine the three-dimensional structure.

Peptide Synthesis and Purification

Protocol: Solid-Phase Peptide Synthesis (SPPS) and HPLC Purification

-

Synthesis: The hexapeptides are synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are sequentially added to the growing peptide chain.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column is commonly used.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide.

-

Detection: UV absorbance is monitored at 220 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the major peak are collected.

-

-

Lyophilization: The purified fractions are pooled and lyophilized to obtain the peptide as a dry powder.

Primary Structure Verification

Protocol: Mass Spectrometry

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent, often the same as the HPLC mobile phase.

-

Analysis: The sample is analyzed by mass spectrometry, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Data Acquisition: The mass-to-charge ratio (m/z) of the peptide is determined.

-

Tandem MS (MS/MS): To confirm the amino acid sequence, the parent ion is fragmented, and the m/z of the resulting fragment ions (b- and y-ions) are measured.

-

Sequence Confirmation: The fragmentation pattern is analyzed to verify the amino acid sequence of the hexapeptide.

Three-Dimensional Structure Determination

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) in D₂O or a H₂O/D₂O mixture to a concentration of 1-5 mM. The pH is adjusted as needed.

-

Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

-

1D ¹H: To get an overall spectrum of the proton signals.

-

2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

-

Resonance Assignment: The signals in the spectra are assigned to specific protons in the peptide sequence.

-

Structure Calculation: The distance restraints from NOESY data, along with any dihedral angle restraints from coupling constants, are used in computational software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.

Protocol: X-ray Crystallography

-

Crystallization: The purified peptide is screened against a wide range of crystallization conditions (precipitants, buffers, salts) to obtain well-ordered crystals. This is often the most challenging step.

-

Data Collection: A suitable crystal is mounted and exposed to a focused X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The phases of the reflections are determined (often a major challenge for small molecules), and an initial electron density map is calculated. A model of the peptide is built into the electron density and refined to best fit the experimental data.

-

Validation: The final structure is validated to ensure it is chemically reasonable and agrees with the experimental data.

Protocol: In Silico Structure Prediction

For peptides where experimental structure determination is challenging, computational methods can provide valuable insights.

-

Method Selection: Choose a suitable peptide structure prediction server or software (e.g., PEP-FOLD, I-TASSER).

-

Input: Provide the amino acid sequence of the hexapeptide.

-

Prediction: The software uses algorithms based on fragment assembly, molecular dynamics, or homology modeling to predict the 3D structure.

-

Analysis: The predicted models are analyzed and can be used to form hypotheses about the peptide's conformation and function.

Conclusion

While specific high-resolution structural data for Hexapeptide-5 remains elusive in the public domain, this guide provides a comprehensive framework for its analysis. The detailed protocols for synthesis, purification, and structural elucidation using mass spectrometry, NMR, and X-ray crystallography offer a clear path for researchers to determine its precise three-dimensional structure. The comparative data on its analogs, Argireline and Hexapeptide-9, along with their mechanisms of action, provide a broader context for understanding the structure-function relationships within this class of bioactive peptides. The provided diagrams of signaling pathways and experimental workflows serve as valuable visual aids for researchers in this field.

References

- 1. Acetyl sh-Hexapeptide-5 Amide Acetate | Versillin™ | Cosmetic Ingredients Guide [ci.guide]

- 2. Versillin | Aston Chemicals | Single Product [aston-chemicals.com]

- 3. deascal.com [deascal.com]

- 4. Acetyl SH-Hexapeptide-5 Amide Acetate (with Product List) [incidecoder.com]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. paulaschoice.it [paulaschoice.it]

- 7. Versillin™ - Lipotrue [lipotrue.com]

- 8. ulprospector.com [ulprospector.com]

- 9. Argireline Peptide: Exploring Molecular Properties and Research Horizons - BELLO Mag [bellomag.com]

- 10. Argireline | 616204-22-9 [chemicalbook.com]

- 11. Argireline | 616204-22-9 | MOLNOVA [molnova.com]

- 12. Hexapeptide-9 | Collaxyl™ IS | Cosmetic Ingredients Guide [ci.guide]

- 13. Hexapeptide-9 | C24H38N8O9 | CID 16129319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. myskinrecipes.com [myskinrecipes.com]

- 15. researchgate.net [researchgate.net]

- 16. The mechanism and effect of hexapeptide-9 - Creative Peptides [creative-peptides.com]

- 17. hlextract.com [hlextract.com]

- 18. Hexapeptide 9 | 1228371-11-6 [chemicalbook.com]

Unveiling Nature's Code: A Technical Guide to the Origin and Natural Sources of Hexapeptides

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the intricate world of hexapeptides, offering a comprehensive overview of their origins, natural sources, and the methodologies employed in their discovery and characterization. Hexapeptides, short-chain peptides composed of six amino acids, represent a compelling class of bioactive molecules with vast therapeutic and biotechnological potential. Their diverse functionalities, ranging from antimicrobial and anticancer to anti-aging properties, have positioned them as focal points in modern drug discovery and development.

Origins and Natural Sources of Hexapeptides

Hexapeptides are ubiquitously distributed throughout the natural world, synthesized by a wide array of organisms. Their origins can be broadly categorized into four primary domains: microbial, marine, plant, and animal sources.

Microbial Sources: Microorganisms, including bacteria and fungi, are prolific producers of a diverse range of secondary metabolites, including cyclic and linear hexapeptides. These peptides often exhibit potent antimicrobial and anticancer activities. For instance, some cyclic hexapeptides isolated from fungi have demonstrated significant antifungal properties.[1]

Marine Ecosystems: The marine environment is a treasure trove of unique and potent bioactive compounds. Sponges, cyanobacteria, and other marine invertebrates synthesize a vast arsenal (B13267) of peptides with diverse biological activities.[2][3][4][5][6] These marine-derived hexapeptides have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.

Plant Kingdom: Plants produce a variety of peptides that play crucial roles in their growth, development, and defense mechanisms.[7][8] Plant-derived hexapeptides have been investigated for their antimicrobial properties, particularly against phytopathogenic fungi, offering potential applications in agriculture.[4][9][10][11]

Animal Kingdom: Bioactive hexapeptides can also be derived from animal sources. A notable example is Angiotensin IV, a hexapeptide formed in the renin-angiotensin system, which plays a role in cognitive function and cardiovascular regulation.[12][13] Peptides can also be generated through the enzymatic hydrolysis of proteins from sources like milk (casein).[14][15][16][17][18]

Quantitative Bioactivity Data of Natural and Synthetic Hexapeptides

The following tables summarize the quantitative bioactivity data of various hexapeptides from different sources, providing a comparative overview of their potency.

Table 1: Antimicrobial Activity of Hexapeptides

| Peptide ID/Sequence | Source/Organism | Target Organism | MIC (µM) | IC50 (µM) | Reference |

| PAF19 (Ac-Arg-Lys-Thr-Trp-Phe-Trp-NH2) | Synthetic (Plant-inspired) | Penicillium digitatum | 80 | 32 ± 7 | [10][11] |

| PAF26 (Ac-rkkwfw-NH2) | Synthetic (Plant-inspired) | Penicillium digitatum | - | < 32 | [4][9] |

| PAF32 (Ac-rkwhfw-NH2) | Synthetic (Plant-inspired) | Penicillium italicum | - | < 32 | [4][9] |

| PAF34 (Ac-rkwlfw-NH2) | Synthetic (Plant-inspired) | Botrytis cinerea | - | < 32 | [4][9] |

| KCM11 (TWWRWW-NH2) | Synthetic Combinatorial Library | Fungal strains | - | - | [19] |

| KCM12 (KWRWIW-NH2) | Synthetic Combinatorial Library | Bacterial strains | - | - | [19] |

| KCM21 (KWWWRW-NH2) | Synthetic Combinatorial Library | Wide range of bacteria | - | - | [19] |

| KRS22 (WRWFIH-NH2) | Synthetic Combinatorial Library | Fungal strains | - | - | [19] |

| Fusaricidin B | Bacillus sp. | Saccharomyces cerevisiae | 12.5 µg/mL | - | [1] |

Table 2: Anticancer Activity of Hexapeptides

| Peptide ID/Sequence | Source/Organism | Cancer Cell Line | IC50 (µM) | GI50 (µM) | Reference |

| Mechercharmycin A | Thermoactinomyces sp. | A549 (human lung cancer) | 0.04 | - | [20] |

| Mechercharmycin A | Thermoactinomyces sp. | Jurkat (human leukemia) | 0.046 | - | [20] |

| PRGPRP | Synthetic (Cdk4-inspired) | RT112 (human bladder cancer) | > 5000 | - | [21] |

| Iezoside | Marine Cyanobacteria | A549 (lung carcinoma) | 1.5 | - | [22] |

| Iezoside | Marine Cyanobacteria | HeLa (cervical cancer) | 1.0 | - | [22] |

| Iezoside B | Marine Cyanobacteria | A549 (lung carcinoma) | 3.0 | - | [22] |

| Iezoside B | Marine Cyanobacteria | HeLa (cervical cancer) | 2.4 | - | [22] |

| Dragonamide C | Lyngbya polychroa | U2OS (osteosarcoma) | - | 56 | [20] |

| Dragonamide D | Lyngbya polychroa | HT29 (colon adenocarcinoma) | - | 32 | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the discovery, synthesis, and characterization of hexapeptides.

Discovery of Novel Natural Hexapeptides: A General Workflow

The discovery of novel hexapeptides from natural sources is a multi-step process that begins with the collection of biological material and culminates in the identification and characterization of the pure, bioactive compound.

Experimental Workflow for Natural Hexapeptide Discovery

Enzymatic Hydrolysis of Casein for Bioactive Peptide Production

This protocol describes the generation of bioactive peptides from bovine casein using enzymatic hydrolysis.

Protocol:

-

Substrate Preparation: Prepare a solution of bovine casein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Enzyme Selection: Choose a protease with known specificity to generate the desired peptide fragments. Common enzymes include trypsin, chymotrypsin, pepsin, and alcalase.

-

Hydrolysis Reaction:

-

Add the selected enzyme to the casein solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

-

Incubate the mixture at the optimal temperature and pH for the chosen enzyme for a defined period (e.g., 4-24 hours) with constant stirring.

-

-

Enzyme Inactivation: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adjusting the pH to a level that denatures the enzyme.

-

Centrifugation: Centrifuge the hydrolysate to remove any insoluble material.

-

Fractionation (Optional): The resulting hydrolysate can be fractionated based on molecular weight using ultrafiltration to enrich for smaller peptides, including hexapeptides.

-

Purification and Analysis: The peptide fractions are then purified using chromatographic techniques (e.g., HPLC) and analyzed for bioactivity and sequence.

Solid-Phase Peptide Synthesis (SPPS) of Hexapeptides

SPPS is a widely used method for the chemical synthesis of peptides. The Fmoc/tBu strategy is a common approach.

Protocol:

-

Resin Preparation: Start with a solid support resin (e.g., Rink amide resin) and swell it in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and couple it to the free amino group on the resin.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the hexapeptide sequence.

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized hexapeptide using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) and analytical HPLC.

Characterization by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for sequencing and identifying peptides.

Protocol:

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent compatible with LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile).

-

Liquid Chromatography (LC) Separation:

-

Inject the sample onto a reversed-phase LC column (e.g., C18).

-

Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid).

-

-

Mass Spectrometry (MS) Analysis:

-

The eluting peptides are ionized using electrospray ionization (ESI).

-

The mass spectrometer acquires full scan MS spectra to determine the mass-to-charge ratio (m/z) of the parent peptide ions.

-

-

Tandem Mass Spectrometry (MS/MS):

-

The instrument selects a specific parent ion for fragmentation (e.g., through collision-induced dissociation).

-

The resulting fragment ions are analyzed to generate an MS/MS spectrum.

-

-

Data Analysis and Sequencing:

-

The MS/MS spectrum contains information about the amino acid sequence.

-

Use database search algorithms (e.g., Mascot, SEQUEST) or de novo sequencing software to interpret the fragmentation pattern and determine the amino acid sequence of the hexapeptide.

-

Signaling Pathways of Bioactive Hexapeptides

Understanding the signaling pathways through which hexapeptides exert their biological effects is crucial for drug development.

Angiotensin IV Signaling Pathway

Angiotensin IV (Ang IV), a hexapeptide with the sequence Val-Tyr-Ile-His-Pro-Phe, is a metabolite of Angiotensin II. It binds to the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[12] The binding of Ang IV to IRAP can lead to various downstream effects, including enhanced learning and memory.

Growth Hormone-Releasing Peptide (GHRP) Signaling Pathway

Hexapeptides like GHRP-6 are synthetic secretagogues that stimulate the release of growth hormone (GH) from the pituitary gland. They act on the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[13][14][18][19][23][24][25][26][27]

Conclusion

The study of naturally occurring hexapeptides is a rapidly evolving field with immense potential for the discovery of novel therapeutic agents. This guide has provided a comprehensive technical overview of their origins, methods of discovery and characterization, and the signaling pathways they modulate. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental aspects is paramount to harnessing the full potential of these remarkable bioactive molecules. The continued exploration of the vast chemical space of natural hexapeptides, coupled with advancements in synthetic and analytical techniques, promises to yield a new generation of drugs and biotechnological tools.

References

- 1. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. Isolation, Structure Elucidation and Biological Evaluation of Lagunamide D: A New Cytotoxic Macrocyclic Depsipeptide from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel Hexapeptides Bioactive against Phytopathogenic Fungi through Screening of a Synthetic Peptide Combinatorial Library [fitforthem.unipa.it]

- 5. Biomaterials and Bioactive Natural Products from Marine Invertebrates: From Basic Research to Innovative Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dsc.duq.edu [dsc.duq.edu]

- 7. Plant Antimicrobial Peptides: Insights into Structure-Function Relationships for Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification of Novel Hexapeptides Bioactive against Phytopathogenic Fungi through Screening of a Synthetic Peptide Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. Identification and characterization of a hexapeptide with activity against phytopathogenic fungi that cause postharvest decay in fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Growth Hormone Signaling Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Frontiers | Nonribosomal Peptides from Marine Microbes and Their Antimicrobial and Anticancer Potential [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. Isolation and Biological Activity of Iezoside and Iezoside B, SERCA Inhibitors from Floridian Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Classical and Novel GH Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 27. sinobiological.com [sinobiological.com]

Hexapeptide-5 and the Stimulation of the Extracellular Matrix: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal peptides, a class of short-chain amino acids, play a pivotal role in cellular communication and tissue homeostasis. Among these, hexapeptides have garnered significant attention for their ability to modulate the synthesis of the extracellular matrix (ECM), the intricate network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. This technical guide provides an in-depth exploration of the role of signal hexapeptides, with a focus on the available scientific understanding of their function, particularly concerning the stimulation of ECM production. While specific quantitative data for every hexapeptide, such as Hexapeptide-5, is not always extensively documented in publicly available literature, the fundamental mechanisms of action are largely conserved among this class of signaling molecules. This document will synthesize the existing knowledge on representative hexapeptides to provide a comprehensive overview of their impact on dermal fibroblasts and the subsequent enhancement of collagen, elastin, and other critical ECM components.

Introduction to Signal Hexapeptides and the Extracellular Matrix

The extracellular matrix is a dynamic and complex structure, primarily composed of collagen, elastin, fibronectin, and laminins, which collectively maintain the integrity, elasticity, and resilience of the skin. The production and maintenance of the ECM are chiefly regulated by dermal fibroblasts. With aging and environmental stressors, the synthetic activity of fibroblasts declines, leading to a disorganized and depleted ECM, manifesting as wrinkles, loss of firmness, and other visible signs of aging.

Signal hexapeptides are biomimetic peptides designed to mimic natural protein fragments, thereby interacting with specific cellular receptors to trigger downstream signaling cascades. These peptides can effectively "signal" fibroblasts to ramp up the production of ECM components, thus helping to restore a more youthful skin structure. While various hexapeptides exist, this guide will use the well-documented actions of peptides like Hexapeptide-9 as a proxy to understand the broader functions of this class, including the less-documented Hexapeptide-5.

Mechanism of Action: Stimulating the Fibroblast

Signal hexapeptides primarily exert their effects by binding to specific receptors on the surface of dermal fibroblasts. This interaction initiates a cascade of intracellular signaling events that ultimately lead to the upregulation of genes responsible for the synthesis of ECM proteins.

Key Signaling Pathways

Several key signaling pathways are implicated in the peptide-mediated stimulation of ECM production:

-

Transforming Growth Factor-β (TGF-β) Pathway: This is a central regulator of ECM homeostasis. Signal peptides can increase the expression of TGF-β, which in turn activates fibroblasts to synthesize collagen and other matrix proteins.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and survival. Activation of the MAPK pathway by hexapeptides can promote fibroblast proliferation, leading to an increased cell population available for ECM production.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and metabolism. Its activation by signal peptides can enhance fibroblast viability and metabolic activity, further supporting the synthesis of ECM components.

Figure 1: General signaling cascade of Hexapeptide-5 in fibroblasts.

Quantitative Effects on Extracellular Matrix Production

While specific data for Hexapeptide-5 is limited, studies on analogous signal peptides provide valuable insights into the potential quantitative improvements in ECM components. The following tables summarize reported in vitro efficacy for representative hexapeptides.

Table 1: In Vitro Efficacy in Stimulating Collagen Synthesis

| Peptide | Collagen Type(s) Stimulated | Reported Increase in Synthesis |

| Hexapeptide-9 | Overall Collagen, Collagen IV | Up to 117% (overall), Up to 357% (Collagen IV) |

Table 2: In Vitro Efficacy in Stimulating Other Extracellular Matrix Components

| Peptide | ECM Component(s) Stimulated | Reported Increase in Synthesis |

| Hexapeptide-9 | Hyaluronic Acid | Up to 267% |

| Hexapeptide-11 | High Molecular Weight Hyaluronic Acid | Potent upregulation of HA synthesis gene |

Experimental Protocols for Efficacy Assessment

To evaluate the efficacy of hexapeptides like Hexapeptide-5 on ECM production, a series of in vitro and ex vivo experimental models are employed.

In Vitro Dermal Fibroblast Assay

This assay directly assesses the effect of the peptide on the primary cells responsible for ECM synthesis.

Figure 2: Workflow for in vitro fibroblast assay.

Methodology:

-

Cell Culture: Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Seeding: Fibroblasts are seeded into multi-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with a low-serum medium containing various concentrations of Hexapeptide-5 (e.g., 1 µM, 10 µM, 100 µM). A vehicle control (medium without the peptide) is also included.

-

Incubation: The cells are incubated for a period of 24 to 72 hours.

-

Analysis:

-

Quantitative PCR (qPCR): Total RNA is extracted from the cells, and qPCR is performed to measure the relative gene expression of key ECM components such as COL1A1 (Collagen Type I), COL4A1 (Collagen Type IV), and ELN (Elastin).

-

Enzyme-Linked Immunosorbent Assay (ELISA): The cell culture supernatant is collected to quantify the secreted levels of proteins like pro-collagen type I and hyaluronic acid using commercially available ELISA kits.

-

Sircol™ Soluble Collagen Assay: This quantitative dye-binding assay is used to measure the amount of soluble collagen secreted into the culture medium.

-

Human Skin Explant Model

This ex vivo model provides a more physiologically relevant system to study the effects of topically applied peptides.

Figure 3: Workflow for human skin explant study.

Methodology:

-

Explant Preparation: Full-thickness human skin biopsies are obtained from cosmetic surgeries. The subcutaneous fat is removed, and the skin is cut into smaller pieces (e.g., 8-12 mm punch biopsies).

-

Culture: The skin explants are placed on a sterile support grid or in a culture insert at the air-liquid interface in a culture dish containing maintenance medium.

-

Topical Application: A formulation containing a defined concentration of Hexapeptide-5 (e.g., 1-5%) is applied topically to the epidermal surface of the skin explants daily. A vehicle control formulation is applied to another set of explants.

-

Incubation: The explants are maintained in culture for a period of up to 14 days, with regular medium changes.

-

Analysis:

-

Histology and Immunohistochemistry: At the end of the culture period, the explants are fixed, sectioned, and stained (e.g., with Masson's trichrome for collagen or Verhoeff-Van Gieson for elastin) to visualize changes in the ECM structure and density. Immunohistochemical staining can be used for more specific detection of collagen types and other ECM proteins.

-

Protein Quantification: The explants can be homogenized to extract proteins. Soluble collagen can be quantified using the Sircol™ assay. Western blotting can be performed to assess the levels of specific ECM proteins.

-

Conclusion

Signal hexapeptides, including Hexapeptide-5, represent a promising class of bioactive molecules for stimulating the production of the extracellular matrix. By activating key signaling pathways in dermal fibroblasts, these peptides can lead to a significant increase in the synthesis of collagen, elastin, and hyaluronic acid. While specific quantitative data for Hexapeptide-5 remains to be fully elucidated in the public domain, the well-documented efficacy of analogous hexapeptides provides a strong rationale for its potential benefits in skincare and dermatological applications. The experimental protocols outlined in this guide offer a robust framework for the continued investigation and validation of the therapeutic potential of this and other signal peptides in promoting skin health and rejuvenation. Further research focused specifically on Hexapeptide-5 is warranted to fully characterize its unique properties and optimize its use in clinical and cosmetic formulations.

A Preliminary Investigation of the Antimicrobial Properties of Hexapeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexapeptides, short-chain protein fragments consisting of six amino acids, are emerging as a promising class of antimicrobial agents. Their inherent characteristics, such as small size, diverse chemical space, and potent biological activity, position them as viable candidates in the ongoing search for novel therapeutics to combat antibiotic resistance. This technical guide provides a preliminary investigation into the antimicrobial properties of hexapeptides as a class of molecules. It collates quantitative data on their activity, details key experimental protocols for their evaluation, and visualizes the underlying mechanisms and experimental workflows. While a specific, universally recognized antimicrobial agent designated "Hexapeptide-5" is not extensively documented in the current scientific literature, this guide synthesizes findings from a range of antimicrobial hexapeptides to provide a foundational understanding for researchers in the field. The information presented herein is intended to serve as a resource for the design, evaluation, and development of novel hexapeptide-based antimicrobial therapies.

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have garnered significant attention as a potential solution due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance compared to conventional antibiotics.[1] Hexapeptides, a subclass of AMPs, offer a balance of synthetic accessibility and conformational flexibility, making them an attractive scaffold for antimicrobial drug discovery.

Cationic and amphipathic properties are hallmarks of many antimicrobial hexapeptides, allowing them to selectively interact with and disrupt the negatively charged membranes of microorganisms.[2] This guide will explore the quantitative measures of their antimicrobial efficacy, provide detailed methodologies for their assessment, and illustrate their proposed mechanisms of action.

Quantitative Antimicrobial Activity of Hexapeptides

The antimicrobial potency of hexapeptides is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize the MIC values for various hexapeptides against a range of bacterial and fungal pathogens.

Table 1: Antibacterial Activity of Selected Hexapeptides

| Peptide Sequence/Name | Target Microorganism | MIC (µg/mL) | Reference |

| Orn-D-Trp-D-Phe-Ile-D-Phe-His(1-Bzl)-NH₂ | Candida albicans | 1-5 | [3] |

| Orn-D-Trp-D-Phe-Ile-D-Phe-His(1-Bzl)-NH₂ | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-5 | [3] |

| Orn-D-Trp-D-Phe-Ile-D-Phe-His(1-Bzl)-NH₂ | Methicillin-resistant Staphylococcus epidermidis | 1-5 | [3] |

| Orn-D-Trp-D-Phe-Ile-D-Phe-His(1-Bzl)-NH₂ | Escherichia coli | 1-5 | [3] |

| Fl-PRPRPL-5 | Multidrug-resistant Staphylococcus aureus | 8-16 µM | [4] |

| OaBac5mini | Escherichia coli (MDR isolates) | 1.95–3.26 | [5] |

| OaBac5mini | Staphylococcus aureus | 208.33 to >250 | [5] |

| Bactofencin A analog 5 | Vancomycin-resistant Staphylococcus aureus (VRSA) | 4.3 - 100 µM | [6] |

Table 2: Antifungal Activity of Selected Hexapeptides

| Peptide Sequence/Name | Target Microorganism | MIC (µg/mL) | Reference |

| Caspofungin | Candida albicans | Varies | [7] |

| Micafungin | Aspergillus spp. | Varies | [7] |

| Micafungin | Candida spp. | Varies | [7] |

| Anidulafungin | Invasive candidiasis pathogens | Varies | [7] |

| PAF19 (Ac-rktwfw-NH₂) | Penicillium digitatum | Not specified | [8] |

Experimental Protocols

Accurate and reproducible assessment of antimicrobial activity is crucial for the development of new therapeutic agents. The following sections provide detailed protocols for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]

Materials:

-

Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[10]

-

Mueller-Hinton Broth (MHB), cation-adjusted (CA-MHB)[10]

-

Bacterial or fungal inoculum

-

Hexapeptide stock solution

-

Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[10]

-

Microplate reader

Protocol:

-

Inoculum Preparation:

-

From a fresh agar (B569324) plate, inoculate a single colony of the test microorganism into a tube containing MHB.

-

Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).[10]

-

Dilute the bacterial culture in fresh CA-MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[10]

-

-

Peptide Dilution:

-

Assay Plate Setup:

-

Incubation and Reading:

Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial peptide over time.[13]

Materials:

-

Logarithmic-phase bacterial culture (prepared as in MIC assay)

-

Hexapeptide solutions at multiples of the MIC (e.g., 1x, 2x, 4x MIC)[11]

-

Sterile saline or phosphate-buffered saline (PBS)

-

Mueller-Hinton Agar (MHA) plates

Protocol:

-

Assay Setup:

-

Time-Point Sampling:

-

At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.[9]

-

-

Viable Cell Counting:

-

Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.[11]

-

Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.[11]

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies (CFU) and calculate the CFU/mL for each time point.[11]

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL against time for each peptide concentration and the control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[11]

-

Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of a peptide to inhibit biofilm formation or eradicate pre-formed biofilms.[15]

Materials:

-

Sterile 96-well flat-bottom polystyrene plates

-

Bacterial culture

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Hexapeptide solutions

-

0.1% Crystal Violet solution

-

30% Acetic Acid

Protocol for Biofilm Inhibition:

-

Prepare a 1:100 dilution of an overnight bacterial culture in fresh TSB.[16]

-

Add 100 µL of the diluted culture to the wells of a 96-well plate.

-

Add various concentrations of the hexapeptide to the wells.

-

Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.[16]

-

Proceed with the staining protocol below.

Protocol for Pre-formed Biofilm Eradication:

-

Follow steps 1 and 2 of the inhibition protocol and incubate for 24-48 hours to allow biofilm formation.

-

Carefully remove the planktonic bacteria by gently washing the wells with PBS.

-

Add fresh media containing different concentrations of the hexapeptide to the wells with the established biofilms.

-

Incubate for another 24 hours.

-

Proceed with the staining protocol below.

Staining Protocol:

-

Gently wash the wells with PBS to remove non-adherent bacteria.

-

Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.[17]

-

Allow the plate to air dry.[17]

-

Stain the biofilms with 125 µL of 0.1% crystal violet solution for 10-15 minutes at room temperature.[16]

-

Wash the wells thoroughly with deionized water to remove excess stain.[17]

-

Allow the plate to dry completely.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.[16]

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm mass.

Visualizations: Workflows and Mechanisms

Experimental Workflow for Antimicrobial Peptide Evaluation

The following diagram illustrates a typical workflow for the preliminary investigation of a novel antimicrobial peptide.

Caption: A generalized workflow for the evaluation of antimicrobial peptides.

Proposed Mechanism of Action: Membrane Disruption

The primary mechanism of action for many cationic antimicrobial hexapeptides involves the disruption of the microbial cell membrane.[18] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial or fungal cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[18]

Caption: Proposed mechanism of membrane disruption by cationic hexapeptides.

Signaling Pathways

While direct membrane disruption is a primary mechanism, some antimicrobial peptides can also translocate into the cytoplasm and interfere with intracellular processes.[19] These can include the inhibition of nucleic acid synthesis, protein synthesis, or enzymatic activity.[20] For instance, some peptides can trigger the production of guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and pentaphosphate (pppGpp), which in turn inhibits the synthesis of nucleic acids.[20] Additionally, antimicrobial peptides can modulate host immune responses through various signaling pathways, such as the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, to regulate inflammatory responses.[18]

Caption: Intracellular targets and host cell signaling modulation by hexapeptides.

Conclusion and Future Directions

Hexapeptides represent a promising and versatile platform for the development of novel antimicrobial agents. Their potent activity against a broad range of pathogens, coupled with their unique mechanisms of action, makes them attractive candidates to address the growing threat of antibiotic resistance. The data and protocols presented in this guide provide a foundational framework for researchers to build upon.

Future investigations should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: To optimize the amino acid sequence for enhanced potency and reduced toxicity.

-

In Vivo Efficacy and Safety: To translate the promising in vitro results into animal models of infection.

-

Mechanism of Action Elucidation: To gain a deeper understanding of the molecular interactions and pathways involved in their antimicrobial effects.

-

Formulation and Delivery: To develop effective strategies for administering hexapeptide-based therapeutics.

By continuing to explore the vast chemical space of hexapeptides, the scientific community can unlock their full potential in the fight against infectious diseases.

References

- 1. Antimicrobial Peptides and Peptidomimetics – Potent Therapeutic Allies for Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Peptides: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Characteristics of antimicrobial peptide OaBac5mini and its bactericidal mechanism against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Novel Hexapeptides Bioactive against Phytopathogenic Fungi through Screening of a Synthetic Peptide Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 13. pacificbiolabs.com [pacificbiolabs.com]

- 14. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]

- 15. ableweb.org [ableweb.org]

- 16. static.igem.org [static.igem.org]

- 17. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Hexapeptide-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexapeptide-5, identified in the cosmetic and dermatological field primarily as Acetyl sh-Hexapeptide-5 Amide Acetate with the sequence Ac-Pro-Pro-Pro-Asp-Ser-Arg-NH2, is a synthetic peptide known commercially as Versillin™.[1] This guide provides a comprehensive overview of its structure-activity relationship (SAR), focusing on its role as a biomimetic of the extracellular matrix protein, Versican.[1][2] Due to a notable lack of publicly available quantitative SAR studies on analogs of this specific hexapeptide, this document will focus on its established sequence, its proposed mechanism of action in enhancing skin firmness, and relevant experimental protocols for evaluating its bioactivity. This guide aims to serve as a foundational resource for researchers in the field of dermatology and cosmetic science.

Introduction to Hexapeptide-5 (Versillin™)

Hexapeptide-5, in the context of this guide, refers to the synthetic peptide with the amino acid sequence Ac-Pro-Pro-Pro-Asp-Ser-Arg-NH2 .[1] This molecule is an acetylated and amidated hexapeptide, modifications which are known to enhance stability and bioavailability. It is a biomimetic peptide, meaning it is designed to mimic a fragment of a naturally occurring protein. Specifically, it corresponds to a sequence within the Versican proteoglycan, a key component of the skin's extracellular matrix (ECM).[1][2] Its primary application is in cosmetic formulations aimed at improving skin firmness and elasticity.[1]

There is some ambiguity in publicly available information, with "Acetyl sh-Hexapeptide-5 Amide Acetate" also being described as a derivative of a fibronectin molecule containing arginine, aspartic acid, proline, and serine.[3][4] However, the Versican-derived sequence is more concretely defined and will be the focus of this guide.

Structure and Putative Activity of Ac-Pro-Pro-Pro-Asp-Ser-Arg-NH2

The structure of Hexapeptide-5 is crucial to its function. The N-terminus is acetylated, and the C-terminus is amidated.

-

Proline-rich region (Pro-Pro-Pro): The three consecutive proline residues create a rigid, polyproline II helix-like structure. Proline-rich sequences are known to be involved in protein-protein interactions and can act as structural scaffolds.[5]

-

Asp-Ser-Arg sequence: This motif is likely key to the peptide's biological activity. The charged side chains of Aspartic Acid (Asp) and Arginine (Arg), along with the polar side chain of Serine (Ser), can facilitate interactions with cellular receptors or other ECM components.

The proposed mechanism of action for Versillin™ is its ability to boost the fibrillin-versican-hyaluronan elastic-hydrated matrix.[1][6] This reinforces the connective tissue of the dermis, including the skin ligaments, to anchor and tighten the skin.[1][6]

Quantitative Data on Biological Activity

A comprehensive search of scientific literature and technical datasheets did not yield publicly available quantitative structure-activity relationship (SAR) data for analogs of Ac-Pro-Pro-Pro-Asp-Ser-Arg-NH2. Such studies would typically involve the synthesis of a library of peptides with systematic amino acid substitutions and a quantitative comparison of their biological activities (e.g., IC50 or EC50 values for receptor binding or functional assays).

The following table summarizes the qualitative and in-vivo reported effects of Hexapeptide-5 (Versillin™).

| Activity | Reported Effect | Citation |

| Skin Firmness | Increases viscoelasticity to reposition skin ligaments. | [1][3] |

| Skin Sagging | Reduces jowl sagging. | [6] |

| Extracellular Matrix | Boosts the fibrillin-versican-hyaluronan elastic-hydrated matrix. | [1][6] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to assess the biological activity of Hexapeptide-5 and similar peptides that target the extracellular matrix.

In Vitro Fibroblast Activity Assay: Immunofluorescence Staining for Collagen I

This protocol is designed to visualize and quantify the production of collagen I by human dermal fibroblasts in response to peptide treatment.

Materials:

-

Human dermal fibroblasts

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hexapeptide-5 (Versillin™) stock solution

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-collagen I

-

Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)

-

DAPI solution for nuclear counterstaining

-

Antifade mounting medium

-

Glass coverslips and microscope slides

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed human dermal fibroblasts onto glass coverslips in 24-well plates and culture until they reach sub-confluency.

-

Peptide Treatment: Replace the culture medium with fresh medium containing various concentrations of Hexapeptide-5. Include a vehicle control. Incubate for 48-72 hours.

-

Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.[1]

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.[1]

-

Blocking: Wash the cells with PBS and incubate with Blocking Buffer for 1 hour to prevent non-specific antibody binding.[1]

-

Primary Antibody Incubation: Dilute the anti-collagen I primary antibody in Blocking Buffer and incubate with the cells overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[1]

-

Counterstaining: Wash the cells with PBS and incubate with DAPI solution for 5 minutes to stain the nuclei.[1]

-

Mounting and Imaging: Wash the cells with PBS and mount the coverslips on microscope slides using an antifade mounting medium.[1] Visualize and capture images using a fluorescence microscope.

Western Blot Analysis for Extracellular Matrix Proteins and Degrading Enzymes

This protocol allows for the quantification of changes in the expression of ECM proteins (e.g., versican, fibrillin) and enzymes involved in their degradation (e.g., elastase, metalloproteinases).

Materials:

-

Human dermal fibroblasts

-

Hexapeptide-5 (Versillin™)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-versican, anti-fibrillin, anti-elastase, anti-MMP-1, anti-MMP-3, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture human dermal fibroblasts and treat with Hexapeptide-5 as described in the immunofluorescence protocol.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6][7][8]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[8]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways activated by Ac-Pro-Pro-Pro-Asp-Ser-Arg-NH2 are not yet fully elucidated, a proposed mechanism involves its interaction with the extracellular matrix, leading to enhanced structural integrity. The following diagrams illustrate this proposed mechanism and a general workflow for its evaluation.

Caption: Proposed mechanism of Hexapeptide-5 (Versillin™).

Caption: General experimental workflow for evaluating Hexapeptide-5 bioactivity.

Conclusion and Future Directions

Hexapeptide-5, specifically Ac-Pro-Pro-Pro-Asp-Ser-Arg-NH2 (Versillin™), is a promising bioactive peptide for dermatological applications, with a proposed mechanism centered on reinforcing the extracellular matrix. While its commercial use is established, there is a clear need for further scientific investigation to fully elucidate its structure-activity relationship and precise molecular mechanisms.

Future research should focus on:

-

Quantitative SAR Studies: Synthesizing and testing analogs of Ac-Pro-Pro-Pro-Asp-Ser-Arg-NH2 to identify the key amino acid residues responsible for its activity and to potentially develop more potent or stable derivatives.

-

Receptor Identification: Identifying the specific cell surface receptors or binding partners that mediate the effects of this hexapeptide.

-

Signaling Pathway Elucidation: Mapping the intracellular signaling cascades that are activated upon peptide binding and lead to changes in ECM gene and protein expression.

A deeper understanding of these aspects will not only solidify the scientific basis for the use of Hexapeptide-5 but also pave the way for the rational design of new and improved peptides for skin health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. The NH2-terminal peptide of α–smooth muscle actin inhibits force generation by the myofibroblast in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bicellscientific.com [bicellscientific.com]

- 4. Isolation and Purification of Versican and Analysis of Versican Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proline-rich peptides: multifunctional bioactive molecules as new potential therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. bio-rad.com [bio-rad.com]

- 8. origene.com [origene.com]

Unraveling the Conformational States of Acetyl Hexapeptide-3: A Theoretical and Experimental Deep Dive

For Immediate Release

A comprehensive technical guide has been compiled to illuminate the conformational states and mechanistic underpinnings of Acetyl Hexapeptide-3 (B12377308), a widely recognized anti-wrinkle peptide. This whitepaper is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the peptide's structural dynamics through theoretical modeling and experimental data.

Acetyl Hexapeptide-3, also known as Argireline, is a synthetic peptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-NH₂. It is a fragment of the SNAP-25 protein and is known for its ability to reduce the appearance of facial wrinkles by inhibiting neurotransmitter release at the neuromuscular junction.[1][2] Understanding the three-dimensional structure and conformational flexibility of this peptide is paramount for optimizing its efficacy and designing next-generation cosmeceuticals and therapeutics.

Theoretical Insights into Conformational Behavior

Molecular modeling studies have been instrumental in elucidating the interaction of Acetyl Hexapeptide-3 with its biological target, the SNARE (Soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex. These computational approaches provide a molecular-level understanding of how the peptide mimics the N-terminal end of SNAP-25, thereby interfering with the assembly of the SNARE complex and attenuating muscle contraction.[2][3]

A pivotal study in this area utilized molecular modeling to explore the cellular mechanism of synaptotagmin-SNARE inhibition by Acetyl Hexapeptide-3, providing a plausible route for its anti-wrinkle activity. While the full quantitative data from this seminal work remains proprietary, the findings underscore the importance of specific conformational states for the peptide's biological function.

Table 1: Summary of Theoretical Conformational Analysis Data for Acetyl Hexapeptide-3

| Parameter | Description | Reported Findings (Qualitative) |

| Binding Affinity | The strength of the interaction between Acetyl Hexapeptide-3 and the SNARE complex. | Molecular modeling suggests a competitive binding mechanism with the native SNAP-25 protein.[3] |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of superimposed molecular structures. | Molecular dynamics simulations would be required to quantify the flexibility and conformational changes of the peptide upon binding. |

| Dihedral Angles (Phi/Psi) | Angles that describe the rotation around the backbone bonds of the peptide, determining its secondary structure. | The peptide is likely to adopt a flexible conformation in solution, allowing it to adapt to the binding site on the SNARE complex. |

| Potential Energy Surface | A map of the energy of the molecule as a function of its geometry. | Exploration of the potential energy surface would reveal the most stable low-energy conformational states of the peptide. |

Experimental Characterization of Conformational States

Experimental techniques provide tangible data to validate and complement theoretical models. Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the secondary structure of peptides in solution.

A published study on the interaction of Acetyl Hexapeptide-3 and its derivatives with copper(II) ions included CD spectra of the peptide in an aqueous solution at various temperatures.[4] The spectra are characteristic of a peptide with a predominantly random coil conformation, indicating a high degree of flexibility in solution. This experimental observation aligns with the theoretical expectation that the peptide needs to be conformationally adaptable to effectively bind to its target.

Table 2: Summary of Experimental Conformational Analysis Data for Acetyl Hexapeptide-3

| Experiment | Parameter | Observation | Reference |

| Circular Dichroism (CD) Spectroscopy | Secondary Structure | The CD spectrum shows a strong negative band around 200 nm, which is characteristic of a random coil conformation. | [4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D Structure in Solution | No specific NMR structural studies for Acetyl Hexapeptide-3 are publicly available. Such studies would provide detailed insights into inter-proton distances and dihedral angles. | - |

Methodologies for Conformational Analysis

To facilitate further research in this area, detailed, albeit generalized, protocols for key experimental techniques are provided below.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Analysis

Objective: To determine the secondary structure content of Acetyl Hexapeptide-3 in solution.

Materials:

-

Acetyl Hexapeptide-3 powder

-

CD-grade solvent (e.g., deionized water, phosphate (B84403) buffer)

-

CD spectropolarimeter

-

Quartz cuvette with a known path length (e.g., 1 mm)

-

Nitrogen gas source

Procedure:

-

Sample Preparation: Prepare a stock solution of Acetyl Hexapeptide-3 at a known concentration (e.g., 0.1 mg/mL) in the chosen CD-grade solvent. Ensure the final absorbance of the sample in the far-UV region (190-250 nm) is within the optimal range for the instrument (typically < 1.0).[5]

-

Instrument Setup: Purge the spectropolarimeter with nitrogen gas for at least 30 minutes to remove oxygen, which absorbs in the far-UV region. Set the desired experimental parameters, including wavelength range, data pitch, scanning speed, and number of accumulations.

-

Blank Measurement: Record the spectrum of the solvent in the same cuvette that will be used for the sample. This will serve as the baseline.

-

Sample Measurement: Record the spectrum of the Acetyl Hexapeptide-3 solution.

-